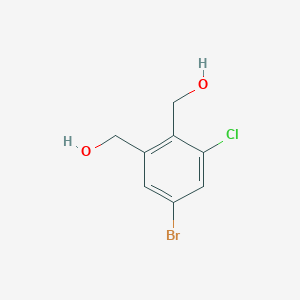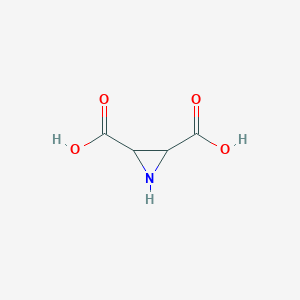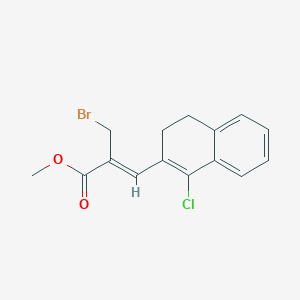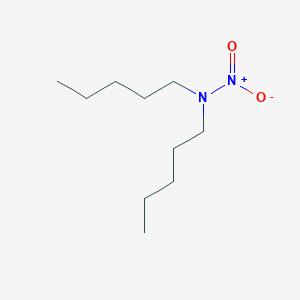
5-Chloro-3-ethyl-2-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-ethyl-2-hydroxybenzoic acid is an organic compound belonging to the class of hydroxybenzoic acids It is characterized by the presence of a chlorine atom, an ethyl group, and a hydroxyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-ethyl-2-hydroxybenzoic acid typically involves the chlorination of 3-ethyl-2-hydroxybenzoic acid. The reaction is carried out by introducing chlorine gas into a solution of 3-ethyl-2-hydroxybenzoic acid in a suitable solvent, such as acetic acid, at a controlled temperature. The reaction conditions, including temperature and duration, are optimized to achieve the desired chlorination without over-chlorination or degradation of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and advanced reaction monitoring techniques can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3-ethyl-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to remove the chlorine atom or reduce the hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dechlorinated or reduced hydroxyl derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-3-ethyl-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-ethyl-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the chlorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biological processes, including enzyme inhibition and receptor activation .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-hydroxybenzoic acid: Similar structure but lacks the ethyl group.
3-Chloro-5-hydroxybenzoic acid: Similar structure but with different positions of chlorine and hydroxyl groups
Uniqueness
5-Chloro-3-ethyl-2-hydroxybenzoic acid is unique due to the presence of both an ethyl group and a chlorine atom on the benzene ring, which can significantly influence its chemical properties and biological activities compared to other hydroxybenzoic acids .
Propiedades
Número CAS |
53347-09-4 |
|---|---|
Fórmula molecular |
C9H9ClO3 |
Peso molecular |
200.62 g/mol |
Nombre IUPAC |
5-chloro-3-ethyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C9H9ClO3/c1-2-5-3-6(10)4-7(8(5)11)9(12)13/h3-4,11H,2H2,1H3,(H,12,13) |
Clave InChI |
AWOQTWNNQUVGAG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC(=C1)Cl)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)benzo[b]naphtho[2,3-d]furan](/img/structure/B13940004.png)








![2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13940057.png)
![(5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine](/img/structure/B13940065.png)


